![molecular formula C14H17NO2S B2839679 2,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide CAS No. 1210132-48-1](/img/structure/B2839679.png)
2,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications
Biomass Conversion and Sustainable Materials
Furan derivatives, including those related to the specified compound, are explored for their role in converting plant biomass into valuable chemicals that could serve as alternatives to non-renewable resources. These derivatives are part of research into sustainable access to new generations of polymers, functional materials, and fuels. The versatility of furan derivatives highlights their potential in the synthesis of monomers, polymers, porous carbon materials, solvents, and even engine fuels, underscoring the broad applicability of such compounds in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Design and Medicinal Chemistry
The significance of furan and thiophene rings in medicinal chemistry is highlighted through their inclusion in bioactive molecules, including nucleobases and nucleosides. These heterocyclic components are key in the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification of lead compounds to optimize their activity and selectivity demonstrates the potential of furan and thiophene derivatives in creating novel therapeutic agents (Ostrowski, 2022).
Biofuels
The exploration of furan-based compounds like 2,5-dimethylfuran (DMF) as biofuels for spark ignition engines presents a promising avenue for renewable energy sources. Research into DMF's synthesis from biomass, along with its combustion, performance, and emission characteristics, indicates its potential as a sustainable alternative to traditional fossil fuels. The studies focus on optimizing the production process and assessing the applicability of DMF in real-world engine technologies (Hoang, Nižetić, & Ölçer, 2021).
Heterocyclic Decomposition and Surface Chemistry
Research on the decomposition mechanisms of heterocycles like thiophene and furan on palladium surfaces contributes to understanding their interaction with catalysts. This knowledge is vital for applications in desulfurization, deoxygenation, and denitrogenation processes, relevant for environmental and industrial chemistry. The distinct behavior of these heterocycles upon interaction with catalytic surfaces informs the design of more efficient catalytic processes and materials (Caldwell & Land, 1997).
Mechanism of Action
Target of Action
Thiophene-based analogs, a class to which this compound belongs, have been found to exhibit a variety of biological effects . They are known to interact with a range of targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . For example, some thiophene derivatives are known to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of pathways due to their interactions with different targets . These can lead to downstream effects such as the modulation of inflammatory responses, alteration of cell growth, and changes in neurotransmission .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, often related to their interactions with their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . These can include factors such as pH, temperature, and the presence of other molecules .
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-(1-thiophen-2-ylpropan-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-9(7-12-5-4-6-18-12)15-14(16)13-8-10(2)17-11(13)3/h4-6,8-9H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYJNAGCGVAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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